methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C20H26N2O6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxyethyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C20H26N2O6/c1-13-16(18(23)25-5)22-17(27-13)15(21-19(24)28-20(2,3)4)12-26-11-14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3,(H,21,24)/t15-/m0/s1 |
InChI Key |
XYTAGXWVGXRQEX-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(N=C(O1)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and appropriate protecting groups.
Incorporation of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride in the presence of a base.
Final Coupling Reactions: The final product is obtained through coupling reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can target the oxazole ring or the benzyloxy group.
Substitution: Various substitution reactions can occur, especially at the oxazole ring and the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its biological activity.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate
- Synonyms: 4-Oxazolecarboxylic acid derivative with tert-butoxycarbonyl (Boc) and benzyloxy protecting groups .
- CAS : 339087-12-6
- Molecular Formula : C19H24N2O6
- Molar Mass : 376.4 g/mol
Structural Features :
Predicted Physicochemical Properties :
- Density : 1.228 ± 0.06 g/cm³
- Boiling Point : 540.0 ± 50.0 °C
- pKa : 10.94 ± 0.46 (indicating moderate acidity, likely from the carboxylic acid derivative after ester hydrolysis) .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Heterocycle Differences: The target compound’s 1,3-oxazole core is less basic than the 1H-imidazole in ’s compounds, which may influence reactivity in nucleophilic substitutions .
Protecting Groups :
- The Boc and benzyloxy groups in the target compound are shared with the imidazole derivatives in , suggesting parallel applications in multi-step syntheses (e.g., peptide coupling or drug intermediates) .
- LS-03205 lacks protecting groups, indicating direct functionalization for end-use applications (e.g., as a bioactive thiadiazole derivative) .
Physicochemical and Reactivity Comparisons
Reactivity Insights :
- The target compound’s Boc group requires acidic conditions for deprotection (e.g., trifluoroacetic acid), while the benzyloxy group is removed via hydrogenation (e.g., Pd/C, as in ) .
- LS-03205’s thiadiazole core may undergo electrophilic substitutions at the sulfur-containing ring, differing from oxazole’s oxygen-driven electronic effects .
Biological Activity
Methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate (CAS: 339086-89-4) is a complex organic compound characterized by its unique structural features, including an oxazole ring, a benzyloxy group, and a tert-butoxycarbonyl-protected amino group. These structural elements contribute to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 390.4 g/mol. The presence of the oxazole ring is significant as it is associated with various biological activities, including antimicrobial and anticancer properties. The tert-butoxycarbonyl (Boc) group serves as a protective element for the amino group, allowing for selective reactions during synthesis and potential modifications for enhanced biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 390.4 g/mol |
| Structural Features | Oxazole ring, benzyloxy group, Boc-protected amino group |
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Cyclization reactions involving appropriate precursors.
- Introduction of the Benzyloxy Group : Utilizing benzyl alcohol and protecting groups.
- Incorporation of the tert-Butoxycarbonyl Group : Using tert-butoxycarbonyl chloride in the presence of a base.
- Final Coupling Reactions : Coupling under specific conditions to obtain the final product.
Antimicrobial Properties
Research indicates that compounds with oxazole rings exhibit antimicrobial activities. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study highlighted that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis .
Anticancer Activity
The biological activity of this compound has also been investigated in cancer research. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Case Studies
Several studies have explored the biological applications of related oxazole compounds:
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Investigation :
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : IC50 values indicated potent activity at low concentrations (10–20 µM).
- : Promising candidate for further drug development efforts targeting cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
